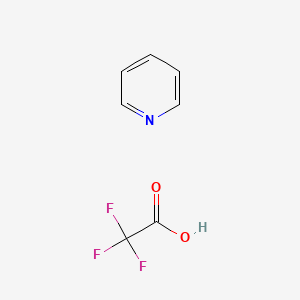

Pyridine trifluoroacetate

Description

Properties

IUPAC Name |

pyridine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.C2HF3O2/c1-2-4-6-5-3-1;3-2(4,5)1(6)7/h1-5H;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTYMEPCRDJMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196831 | |

| Record name | Pyridinium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

464-05-1 | |

| Record name | Pyridinium trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=464-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 464-05-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridine Trifluoroacetate: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine (B92270) trifluoroacetate (B77799) (PyTFA) is a versatile salt increasingly utilized in chemical synthesis and pharmaceutical development. Its utility as a mild and efficient catalyst, a reagent in derivatization for analytical applications, and its role in the formation of ionic liquids has garnered significant attention. This technical guide provides an in-depth overview of the synthesis and comprehensive characterization of pyridine trifluoroacetate, presenting key data in a structured format to support researchers and drug development professionals. This document details established synthetic protocols and presents a summary of its physicochemical and spectroscopic properties.

Introduction

This compound, the salt formed from the potent trifluoroacetic acid and the organic base pyridine, serves as a valuable tool in a chemist's arsenal. Its properties are a direct consequence of the constituent ions: the pyridinium (B92312) cation and the trifluoroacetate anion. This guide outlines two primary synthetic routes to this compound and details its characterization through various analytical techniques.

Synthesis of this compound

Two principal methods for the synthesis of this compound are presented below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: From Pyridinium Hydrochloride and Trifluoroacetic Anhydride (B1165640)

This method involves an indirect route where trifluoroacetic acid is generated in situ.[1][2][3]

Experimental Protocol:

A 250 ml three-neck flask equipped with a KPG stirrer, a dry-ice condenser, and a dropping funnel is charged with 23.11 g (0.2 mole) of pyridinium hydrochloride and 20.0 g (0.2 mole) of 2,2,2-trifluoroethanol (B45653).[1][2][3] Over a period of 3 hours, 42.01 g (0.2 mole) of trifluoroacetic anhydride is added dropwise, maintaining the internal reaction temperature between 52°C and 55°C.[1][2][3] During the subsequent distillation to remove the 2,2,2-trifluoroethanol by-product, the trifluoroacetic acid formed in the reaction mixture reacts with pyridinium hydrochloride to yield this compound, with the evolution of hydrogen chloride gas.[1][2][3]

Method 2: Direct Synthesis from Pyridine and Trifluoroacetic Acid

A more direct and facile synthesis involves the straightforward acid-base reaction between pyridine and trifluoroacetic acid.[4][5]

Experimental Protocol:

This synthesis is based on the direct acid-base neutralization reaction. To a solution of pyridine in a suitable anhydrous solvent such as diethyl ether, an equimolar amount of trifluoroacetic acid is added dropwise with stirring, typically under an inert atmosphere and with cooling to manage the exothermic reaction. The resulting white crystalline solid, this compound, can then be isolated by filtration, washed with cold solvent, and dried under vacuum.

References

The Role of Pyridinium Trifluoroacetate in Brønsted Acid Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridinium (B92312) trifluoroacetate (B77799) (PTFA) is emerging as a highly efficient, mild, and economical organocatalyst in modern organic synthesis. As a stable, solid Brønsted acid, it offers significant advantages over traditional acid catalysts, including ease of handling, lower corrosivity, and simplified work-up procedures. This technical guide provides an in-depth analysis of the mechanism of action of PTFA, focusing on its role in the synthesis of key heterocyclic scaffolds relevant to drug discovery and development.

Core Concept: Brønsted Acid Catalysis by PTFA

Pyridinium trifluoroacetate is an ionic salt formed by the proton transfer from the strong trifluoroacetic acid to the nitrogen atom of pyridine. In a non-aqueous solvent, the pyridinium ion ([PyH]⁺) can act as a proton donor (a Brønsted acid), while the trifluoroacetate anion (CF₃COO⁻) is a weakly coordinating counter-ion.

The catalytic activity of PTFA stems from its ability to activate electrophiles, typically carbonyl groups, through reversible protonation. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The catalyst is then regenerated upon completion of the reaction step, allowing it to participate in a new catalytic cycle.

Mechanism in Action I: The Biginelli Reaction

A prominent example of PTFA's catalytic prowess is in the one-pot, three-component Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant therapeutic potential.[1]

The catalytic cycle, initiated by PTFA, proceeds through several key steps:

-

Aldehyde Activation: The pyridinium ion protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity.

-

Imine Formation: Urea (B33335) attacks the activated aldehyde, and subsequent dehydration, facilitated by the acidic medium, forms a crucial N-acyliminium ion intermediate.

-

Nucleophilic Addition: The β-ketoester (in its enol form) attacks the highly electrophilic iminium ion.

-

Cyclization and Dehydration: The final step involves an intramolecular cyclization via nucleophilic attack of the remaining urea nitrogen onto the ester carbonyl group, followed by dehydration to yield the DHPM product and regenerate the pyridinium catalyst.

Quantitative Data: Biginelli Reaction

The efficiency of PTFA in catalyzing the synthesis of various dihydropyrimidine (B8664642) derivatives is summarized below. The reactions were conducted under microwave irradiation at 90°C.[1]

| Entry | Aldehyde (Ar) | β-Dicarbonyl | Time (min) | Yield (%) |

| 1 | Phenyl | Ethyl acetoacetate | 10 | 98 |

| 2 | 4-Chlorophenyl | Ethyl acetoacetate | 15 | 97 |

| 3 | 3-Methoxyphenyl | Dimedone | 38 | 90 |

| 4 | 2-Hydroxyphenyl | Ethyl acetoacetate | 35 | 70 |

| 5 | 3,5-Bis(trifluoromethyl)phenyl | Ethyl acetoacetate | 40 | 65 |

| 6 | 2-Thienyl | Ethyl acetoacetate | 28 | 75 |

| 7 | 2-Pyridyl | Ethyl acetoacetate | 32 | 84 |

Mechanism in Action II: Synthesis of 2-Pyrazolines

PTFA also serves as an effective protonic acid catalyst for the intramolecular cyclization of ketazines to produce 2-pyrazolines, another valuable heterocyclic motif in medicinal chemistry.[2] The mechanism involves the protonation of one of the nitrogen atoms of the ketazine, which initiates an intramolecular nucleophilic attack to form the five-membered ring.

Quantitative Data: 2-Pyrazoline Synthesis

The synthesis of 3,5,5-trimethyl-2-pyrazoline (B3052242) from 2-propyl ketazine was optimized using 3,5-dimethylpyridinium trifluoroacetate under solvent-free conditions.[2]

| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |

| 1 | 4 | 100 | 2 | 75.3 |

| 2 | 6 | 100 | 2 | 89.1 |

| 3 | 8 | 100 | 2 | 98.5 |

| 4 | 10 | 100 | 2 | 98.6 |

| 5 | 8 | 80 | 2 | 65.2 |

| 6 | 8 | 120 | 2 | 92.4 |

Experimental Protocols

General Procedure for PTFA-Catalyzed Biginelli Synthesis of DHPMs[1]

This protocol outlines the synthesis of 3,4-dihydropyrimidin-2(1H)-ones under microwave irradiation.

Workflow Diagram:

Methodology:

-

Reagent Preparation: In a dedicated microwave reaction vial, combine the aromatic or heteroaromatic aldehyde (1.0 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol), urea (1.5 mmol), and pyridinium trifluoroacetate (0.5 mmol).

-

Reaction: Securely seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a constant temperature of 90°C for the time specified in the data table (typically 10-40 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the vial to cool to room temperature. A solid product will typically form.

-

Isolation: Isolate the solid product by vacuum filtration.

-

Purification: Wash the filtered solid sequentially with cold deionized water (2 x 10 mL) and diethyl ether (1 x 10 mL) to remove unreacted starting materials and the catalyst.

-

Final Product: If necessary, the crude product can be further purified by recrystallization from hot ethanol or ethyl acetate to afford the pure 3,4-dihydropyrimidin-2(1H)-one. The product should be characterized by IR, NMR (¹H and ¹³C), and mass spectrometry.

Conclusion

Pyridinium trifluoroacetate has demonstrated its utility as a versatile and efficient Brønsted acid organocatalyst. Its application in multicomponent reactions like the Biginelli synthesis provides a straightforward, high-yielding route to valuable heterocyclic compounds. The mild reaction conditions, ease of handling, and economic viability of PTFA make it an attractive alternative to conventional acid catalysts, particularly in the context of pharmaceutical research and process development where efficiency and purity are paramount. Future exploration of PTFA in other acid-catalyzed transformations is warranted and expected to further establish its role as a key reagent in the synthetic chemist's toolkit.

References

An In-depth Technical Guide to the Physical Properties of Pyridinium Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of pyridinium (B92312) trifluoroacetate (B77799), a versatile salt utilized in organic synthesis. The document details its melting point and solubility in various solvents, addressing discrepancies in publicly available data. Furthermore, it outlines detailed experimental protocols for the determination of these properties and includes visualizations of its application in a common synthetic route, the Biginelli reaction, to provide a practical context for its use.

Introduction

Pyridinium trifluoroacetate (PTFA) is an organic salt formed from the protonation of pyridine (B92270) with trifluoroacetic acid. It has gained traction in the field of organic chemistry as a mild and efficient catalyst for various transformations, including condensation reactions and the synthesis of heterocyclic compounds.[1] A thorough understanding of its physical properties, such as melting point and solubility, is paramount for its effective handling, application in reaction design, and process scale-up in research and drug development settings. This guide aims to consolidate and clarify the available data on these key physical characteristics.

Physical Properties

Pyridinium trifluoroacetate is a white to off-white crystalline solid at room temperature.[2][3] While some sources have erroneously reported it as a liquid with a low melting point, the vast majority of reliable data confirms its solid state.[4]

Melting Point

The melting point of pyridinium trifluoroacetate is consistently reported within a narrow range, indicating a relatively pure crystalline solid.

Table 1: Melting Point of Pyridinium Trifluoroacetate

| Physical Property | Value | References |

| Melting Point | 82-86 °C | [5][6][7] |

| Appearance | White to off-white crystalline solid | [2][3] |

Solubility

The solubility of pyridinium trifluoroacetate is a critical parameter for its use as a catalyst and reagent. It exhibits solubility in a range of common organic solvents.

Table 2: Solubility of Pyridinium Trifluoroacetate

| Solvent | Quantitative Solubility | Qualitative Solubility | References |

| Water | ~ 5 g/100 mL (reported as "soluble 5%, clear, colorless") | Partly miscible to soluble | [5][6][8] |

| Ethanol | Data not available | Soluble | [4] |

| Acetone | Data not available | Soluble | [4] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the accurate determination of the melting point and solubility of pyridinium trifluoroacetate.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a highly accurate thermoanalytical technique for determining the melting point and heat of fusion of a substance.

Methodology:

-

Sample Preparation: A small amount of finely powdered pyridinium trifluoroacetate (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Calibration: The DSC instrument is calibrated using certified standards with known melting points and enthalpies of fusion, such as indium.

-

Experimental Conditions:

-

A nitrogen purge gas is used to maintain an inert atmosphere.

-

The sample is heated at a constant rate, typically 5-10 °C/min.

-

The temperature program should encompass a range well below and above the expected melting point (e.g., 25 °C to 120 °C).

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic melting transition observed in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Quantitative Determination of Solubility

The gravimetric method provides a straightforward and reliable means of determining the solubility of a solid in a given solvent.

Methodology:

-

Saturation: An excess amount of pyridinium trifluoroacetate is added to a known volume or mass of the solvent (e.g., water, ethanol, acetone) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: A known mass of the clear, saturated solution is carefully transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven).

-

Calculation: The mass of the remaining solid pyridinium trifluoroacetate is determined, and the solubility is calculated and expressed as grams of solute per 100 g or 100 mL of solvent.

Application in Organic Synthesis: The Biginelli Reaction

Pyridinium trifluoroacetate is an effective catalyst for the Biginelli reaction, a one-pot, three-component condensation reaction used to synthesize dihydropyrimidinones, which are valuable scaffolds in medicinal chemistry.

The proposed mechanism involves the activation of the aldehyde by the pyridinium ion, facilitating the formation of an N-acyliminium ion intermediate, which then undergoes nucleophilic attack by the β-ketoester and subsequent cyclization with urea.

Conclusion

This technical guide has consolidated and clarified the key physical properties of pyridinium trifluoroacetate, establishing it as a crystalline solid with a melting point of 82-86 °C and outlining its solubility profile. The provided experimental protocols offer a robust framework for the accurate characterization of this important synthetic reagent. The visualization of its role in the Biginelli reaction underscores its practical utility in organic synthesis. This information is intended to support researchers, scientists, and drug development professionals in the safe and effective application of pyridinium trifluoroacetate.

References

- 1. Biginelli Reaction [organic-chemistry.org]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. Pyridine trifluoroacetate 98 464-05-1 [sigmaaldrich.com]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. Biginelli reaction - Wikipedia [en.wikipedia.org]

Pyridine Trifluoroacetate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for pyridine (B92270) trifluoroacetate (B77799). The information is compiled and presented to ensure safe laboratory practices for professionals working with this compound.

Chemical Identification and Physical Properties

Pyridine trifluoroacetate is a salt formed from pyridine and trifluoroacetic acid.[1] It is commonly used as a reagent in organic synthesis.[1][2] The following tables summarize its key identification and physical and chemical properties.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | Pyridinium trifluoroacetate, Trifluoroacetic acid pyridine salt, [PyH]CF3CO2, PTFA |

| CAS Number | 464-05-1[3][4][5] |

| Molecular Formula | C7H6F3NO2[5] |

| Molecular Weight | 193.12 g/mol [5] |

| Appearance | White to light yellow crystalline powder or chunks.[3][4][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Melting Point | 82 - 86 °C | [4][7][8][9] |

| Boiling Point | 72.2 °C at 760 mmHg | [3] |

| 160 - 165 °C | [10] | |

| Solubility | Soluble in water (5%, clear, colorless solution). | [7][8][9] |

| Partly miscible with water. | [6] | |

| Vapor Pressure | 96.2 mmHg at 25°C | [3] |

| Negligible | [6] | |

| Flash Point | 102.7 °C | [3] |

| Not available/Not applicable | [4][6][7] |

Hazard Identification and Toxicological Profile

This compound is considered a hazardous substance.[6] The primary hazards are irritation to the skin, eyes, and respiratory system. While no significant acute toxicological data has been identified for this compound itself, the toxicological profiles of its components, pyridine and trifluoroacetate, provide insight into its potential hazards.[6]

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[3][4][11][12] |

| Eye Irritation | 2 | H319: Causes serious eye irritation.[3][4][11][12] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[3][11][12] |

Toxicological Summary:

-

This compound: No specific LD50 or LC50 data is available. It is known to be an irritant.[6] Long-term exposure may lead to cumulative health effects.[6]

-

Pyridine: Pyridine can be absorbed through the skin and is toxic to the eyes, skin, respiratory system, blood, kidneys, liver, and central nervous system. Overexposure can cause nausea, headache, and nervous system symptoms. It is also a suspected human carcinogen (IARC Group 2B). The oral LD50 in rats is 891 mg/kg, and the dermal LD50 in rabbits is 1121 mg/kg. The 4-hour inhalation LC50 in rats is 17.1 mg/L.

-

Trifluoroacetate (TFA): The potential for TFA to cause acute toxicity is very low.[13][14] In repeated-dose studies in rats, the liver was identified as the target organ, with mild liver hypertrophy being the primary effect.[13][14] TFA is not found to be genotoxic.[13][14]

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Always work in a well-ventilated area.

-

Use a properly functioning certified laboratory chemical fume hood.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Skin Protection: Wear a fully-buttoned lab coat and appropriate chemical-resistant gloves.[6] Nitrile rubber, polychloroprene, or butyl rubber gloves are recommended.[6] Always check the manufacturer's glove compatibility chart.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 dust mask or a higher level of respiratory protection. A respiratory protection program must be in place for respirator use.

General Hygiene Practices

-

Avoid all personal contact, including inhalation of dust.[6][11]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[11]

-

Wash hands thoroughly with soap and water after handling.[11]

-

Launder contaminated clothing separately before reuse.[11]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][11]

-

Store away from incompatible materials, such as strong oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches).[6][11]

-

Avoid physical damage to containers.[11]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of fresh running water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin and hair with running water and soap, if available, for at least 15 minutes. Seek medical attention if irritation persists.[6][7]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific Hazards: The material is a combustible solid that burns but does not propagate flame easily.[6] Dust clouds may form an explosive mixture with air.[6] Combustion may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and nitrogen oxides.[6]

-

Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][11]

Spill Response Protocol

A clear and efficient response to a spill is crucial to prevent injury and environmental contamination. The following workflow outlines the steps for managing a this compound spill.

Caption: Logical workflow for handling a this compound spill.

Minor Spill Cleanup Protocol

For small, manageable spills that do not pose a significant immediate hazard:

-

Alert Personnel: Immediately alert others in the vicinity.[6]

-

Wear PPE: Put on appropriate personal protective equipment, including chemical safety goggles, gloves, and a lab coat.[11]

-

Containment: Use a dry, inert absorbent material like sand, vermiculite, or earth to cover the spill. Avoid generating dust.[11]

-

Cleanup: Carefully sweep or shovel the absorbed material into a clean, dry, sealable, and labeled container for disposal.[11]

-

Decontamination: Clean the spill area with soap and water, and then decontaminate with a suitable solution if necessary.

-

Disposal: Dispose of all contaminated materials (including PPE) as hazardous waste in accordance with local, state, and federal regulations.[6]

Major Spill Response Protocol

For large spills, or any spill that is uncontrolled or poses a fire or significant health hazard:

-

Evacuate: Immediately evacuate the area.

-

Alert: Notify your supervisor and contact your institution's emergency response team.[6][11]

-

Secure Area: If it is safe to do so, close doors to the affected area to contain vapors and prevent entry.

-

Await Responders: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of emergency responders.[6]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Collect waste in a suitable, sealed, and properly labeled container.

-

Dispose of the waste in accordance with all applicable local, state, and federal regulations.[6] Do not dispose of it down the drain.

This guide is intended to provide comprehensive safety information for the handling of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information. All laboratory personnel must be trained on the hazards and safe handling procedures for this chemical before use.

References

- 1. Buy this compound | 464-05-1 [smolecule.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound 98 464-05-1 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. fishersci.com [fishersci.com]

- 9. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 10. sites.rowan.edu [sites.rowan.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. lifechempharma.com [lifechempharma.com]

- 13. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Spectroscopic Profile of Pyridine Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pyridine (B92270) trifluoroacetate (B77799) (PyTFA), a compound often utilized in chemical synthesis and analysis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The spectroscopic data for Pyridine trifluoroacetate is summarized below. These values are critical for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound. The data is highly dependent on the solvent used.

Table 1: ¹H NMR Chemical Shifts (δ) of Pyridinium (B92312) Trifluoroacetate in Various Solvents

| Solvent | H-2, H-6 (ppm) | H-3, H-5 (ppm) | H-4 (ppm) |

| Cyclohexane | 8.33 | 7.50 | 7.92 |

| Carbon Tetrachloride | 8.60 | 7.73 | 8.15 |

| Benzene | 8.20 | 7.30 | 7.70 |

| Chloroform | 8.83 | 8.10 | 8.57 |

| Dichloromethane | 8.83 | 8.12 | 8.60 |

| Acetonitrile | 8.83 | 8.13 | 8.63 |

| Nitromethane | 8.90 | 8.20 | 8.68 |

| Data sourced from a 1979 study by Gowland and McClelland.[1] |

¹³C NMR Spectroscopy

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the trifluoroacetate anion.

Table 2: ¹⁹F NMR Data for the Trifluoroacetate Group

| Parameter | Expected Value |

| Chemical Shift (δ) | -67 to -85 ppm (relative to CFCl₃)[2][3] |

| Reference Standard | Trifluoroacetic acid (TFA) at -76.55 ppm[4] |

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound shows characteristic absorption bands that confirm the presence of the pyridinium cation and the trifluoroacetate anion.

Table 3: Characteristic IR Absorption Bands of Solid this compound

| Wavenumber (cm⁻¹) | Assignment (Tentative) |

| 3650 | N-H stretch (pyridinium) |

| 1840 | C=O stretch (trifluoroacetate) |

| 1250 (shoulder) | C-F stretch |

| 1200 | C-F stretch |

| 1120 | C-F stretch |

| 780 | C-H out-of-plane bend |

| 675 | Ring deformation |

| 580 | Ring deformation |

| Data from analysis of the solid formed from a pyridine-TFA mixture.[5] |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and elemental composition of this compound.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆F₃NO₂ |

| Molecular Weight | 193.12 g/mol |

| Exact Mass | 193.0351 Da |

| Expected Molecular Ion | [M+H]⁺ at m/z 194.0423 (for the neutral complex) or detection of the pyridinium cation (C₅H₆N⁺) at m/z 80.0500. |

Fragmentation Pattern: High-resolution mass spectrometry would likely show a prominent peak for the pyridinium cation (m/z 80.0500). Fragmentation of the pyridine ring itself is also possible under energetic ionization conditions.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation used.

NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide, or Acetonitrile-d₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-dimensional proton spectrum. A typical experiment uses a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Use a standard pulse program with a relaxation delay appropriate for quaternary carbons if quantitative data is needed.

-

Reference the spectrum to the deuterated solvent signal.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the fluorine frequency.

-

Acquire a one-dimensional ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.

-

Reference the spectrum to an external standard such as CFCl₃ or a secondary standard like trifluoroacetic acid.

-

IR Spectroscopy

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of solid this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of solid this compound directly onto the ATR crystal.

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Mass Spectrometry

Objective: To determine the mass-to-charge ratio and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode to detect the pyridinium cation or the protonated molecular ion.

-

Obtain a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation data (MS/MS), select the ion of interest (e.g., m/z 80.05) and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Visualization of Experimental Workflow

The logical flow for the complete spectroscopic characterization of a chemical entity like this compound is depicted below.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Pyridine Trifluoroacetate: A Technical Guide to its Application as a Proton Source in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium (B92312) trifluoroacetate (B77799) (Py-TFA) is a versatile and effective proton source for a variety of organic transformations. Formed from the simple acid-base reaction between pyridine (B92270) and trifluoroacetic acid, this salt offers a moderately acidic and non-nucleophilic proton source, making it an ideal catalyst for reactions requiring mild acidic conditions. Its efficacy has been demonstrated in multicomponent reactions, oxidations, and cyclizations. This technical guide provides an in-depth overview of the properties of pyridinium trifluoroacetate, its applications as a proton source, detailed experimental protocols for key reactions, and a summary of its performance across different substrates.

Introduction: Properties and Acidity

Pyridinium trifluoroacetate is an organic salt formed from pyridine, a weak base, and trifluoroacetic acid (TFA), a strong organic acid. The resulting salt's acidity in solution is primarily determined by the pyridinium ion (C₅H₅NH⁺).

-

Trifluoroacetic Acid (TFA) pKa: ~0.5

-

Pyridinium Ion pKa: ~5.2

This combination results in a salt that provides a controlled and moderately acidic environment, sufficient to protonate substrates and activate them for subsequent reactions without causing degradation often associated with stronger mineral acids. It is particularly effective in reactions where the trifluoroacetate anion is a desired non-nucleophilic counterion.

Formation of Pyridinium Trifluoroacetate

The salt is readily formed by the reaction of pyridine with trifluoroacetic acid. This straightforward acid-base neutralization is a key feature of its utility, as it can often be generated in situ.

Caption: Formation of Pyridinium Trifluoroacetate.

Applications in Organic Synthesis

Pyridinium trifluoroacetate has proven to be a valuable catalyst in several important organic reactions. Its role is typically to act as a proton donor to activate a substrate, thereby facilitating nucleophilic attack or inducing a key transformation.

Biginelli Multicomponent Reaction

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). Pyridinium trifluoroacetate has been shown to be an efficient catalyst for this transformation, promoting the reaction under microwave irradiation to afford high yields in short reaction times. The catalyst's role is to activate the aldehyde carbonyl group towards nucleophilic attack.

Caption: General workflow for the Biginelli reaction.

Quantitative Data for Biginelli Reaction

The following table summarizes the results for the pyridinium trifluoroacetate-catalyzed synthesis of various dihydropyrimidines under microwave conditions.

| Entry | Aldehyde | R | X | Time (min) | Yield (%) |

| 1 | Phenyl | CH₃ | O | 10 | 98 |

| 2 | Phenyl | CH₃ | S | 15 | 83 |

| 3 | Phenyl | H | O | 14 | 96 |

| 4 | 3-Methoxyphenyl | CH₃ | O | 38 | 90 |

| 5 | 4-Chlorophenyl | H | S | 15 | 97 |

| 6 | 2-Thienyl | CH₃ | O | 28 | 75 |

| 7 | 2-Pyridyl | CH₃ | O | 32 | 84 |

| 8 | 3,5-Bis(trifluoromethyl)phenyl | CH₃ | O | 40 | 65 |

| Data sourced from Raju, C., et al. (2012). Pyridinium Trifluoro Acetate Mediated Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones and Tetrazolo[1,5-a]pyrimidine-6-carboxylates. |

Pfitzner-Moffatt Oxidation

The Pfitzner-Moffatt oxidation is a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC). The reaction requires a mild acid catalyst to facilitate the activation of DMSO, and pyridinium trifluoroacetate is consistently cited as the proton source that gives the best results.[1]

Caption: Mechanism of the Pfitzner-Moffatt oxidation.

Nazarov Cyclization

The Nazarov cyclization is a 4π-electrocyclic ring-closure of a divinyl ketone to form a cyclopentenone. The reaction is typically catalyzed by a protic or Lewis acid. The acid protonates the carbonyl oxygen, generating a pentadienyl cation which then undergoes a conrotatory electrocyclization. Pyridinium trifluoroacetate can serve as an effective Brønsted acid catalyst for this transformation.

Caption: Catalytic cycle of the Nazarov cyclization.

Key Experimental Protocols

General Procedure for Biginelli Reaction

To a mixture of an aldehyde (1 mmol), a β-dicarbonyl compound (1 mmol), and urea or thiourea (1.5 mmol), pyridinium trifluoroacetate (10 mol%) is added. The reaction mixture is subjected to microwave irradiation at 90°C for the time specified in the data table (typically 10-40 minutes). After completion, the reaction mixture is cooled to room temperature. The resulting solid is filtered, washed with cold water, and then cold ethanol (B145695) to afford the pure product.

Pfitzner-Moffatt Oxidation of Cholane-24-ol

The following protocol is adapted from Organic Syntheses.[1]

Reagents:

-

Cholane-24-ol (1.033 g, 3 mmoles)

-

Anhydrous Benzene (B151609) (10 mL)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (10 mL)

-

Anhydrous Pyridine (0.24 mL, 3.0 mmoles)

-

Trifluoroacetic Acid (0.12 mL, 1.5 mmoles)

-

Dicyclohexylcarbodiimide (DCC) (1.85 g, 9 mmoles)

Procedure:

-

Cholane-24-ol is dissolved in anhydrous benzene with gentle warming in a 50-mL flask.

-

Anhydrous DMSO is added to the clear solution.

-

Anhydrous pyridine, trifluoroacetic acid, and dicyclohexylcarbodiimide are added in that order. Note: The pyridine and trifluoroacetic acid react in situ to form pyridinium trifluoroacetate.

-

The flask is tightly stoppered and left at room temperature for 18 hours. Crystalline dicyclohexylurea will begin to separate.

-

After 18 hours, 30 mL of benzene is added, and the crystalline dicyclohexylurea is removed by filtration and washed with benzene.

-

The combined filtrate and washings are extracted three times with 50-mL portions of water to remove the DMSO.

-

The organic layer is dried with sodium sulfate (B86663) and evaporated to dryness under reduced pressure to yield the crude cholane-24-al.

-

The crude product can be purified by column chromatography on silicic acid.

Conclusion

Pyridinium trifluoroacetate is a highly effective and versatile Brønsted acid catalyst for a range of organic reactions. Its mild acidity, coupled with the non-nucleophilic nature of the trifluoroacetate anion, makes it an excellent choice for transformations requiring controlled protonation without harsh conditions. The ease of its in situ generation, its commercial availability, and its demonstrated success in important reactions like the Biginelli condensation and Pfitzner-Moffatt oxidation highlight its value to researchers in synthetic and medicinal chemistry. This guide provides a foundational understanding of its applications and practical protocols to facilitate its use in the laboratory.

References

An In-depth Technical Guide to the Acidity and Basicity of Pyridine Trifluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the acidic and basic properties of pyridine (B92270) trifluoroacetate (B77799). It details the individual contributions of the pyridine and trifluoroacetic acid moieties to the overall chemical nature of the salt. This document includes quantitative data on relevant pKa values, a detailed experimental protocol for the determination of the pKa of the pyridinium (B92312) cation via NMR titration, and graphical representations of the chemical equilibria and experimental workflows to facilitate understanding. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or study pyridine trifluoroacetate.

Introduction

This compound is an organic salt formed from the reaction of a weak base, pyridine, and a strong organic acid, trifluoroacetic acid (TFA).[1][2] In its solid form, it exists as a salt, but in solution, it dissociates into its constituent ions: the pyridinium cation and the trifluoroacetate anion. The overall acidic or basic nature of a solution of this compound is determined by the relative strengths of this conjugate acid and conjugate base. This compound is utilized in organic synthesis as a catalyst, coupling agent, and reacting solvent.[1][3][4] A thorough understanding of its properties in solution is crucial for its effective application in chemical reactions and biological systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 464-05-1 | [5][6][7][8] |

| Molecular Formula | C₇H₆F₃NO₂ | [5][6][9][10][11] |

| Molecular Weight | 193.12 g/mol | [5][6][8][11] |

| Appearance | White to off-white solid/chunks | [1][12] |

| Melting Point | 83-86 °C | [3] |

| Solubility | Soluble in water | [1][3][5] |

Understanding the Acidity and Basicity

The acidic and basic properties of this compound in solution are best understood by considering the properties of its constituent ions: the pyridinium cation ([C₅H₅NH]⁺) and the trifluoroacetate anion ([CF₃COO]⁻).

The Components: Pyridine and Trifluoroacetic Acid

Pyridine (C₅H₅N) is a weak organic base.[2] Its basicity arises from the lone pair of electrons on the nitrogen atom, which is available to accept a proton.[2][13][14]

Trifluoroacetic acid (CF₃COOH) is a strong organic acid.[15][16] The three highly electronegative fluorine atoms on the α-carbon exert a strong electron-withdrawing inductive effect, which stabilizes the carboxylate anion upon deprotonation. This makes TFA significantly more acidic than acetic acid.[16]

The Salt: Pyridinium Trifluoroacetate

In solution, this compound dissociates into the pyridinium cation and the trifluoroacetate anion. The pH of the resulting solution is determined by the subsequent reactions of these ions with water.

The pyridinium cation is the conjugate acid of pyridine. It can donate a proton to water in a hydrolysis reaction, forming hydronium ions (H₃O⁺) and thus lowering the pH of the solution. The extent of this reaction is determined by the pKa of the pyridinium ion.

The trifluoroacetate anion is the conjugate base of the strong acid, trifluoroacetic acid. As the conjugate base of a strong acid, it is a very weak base and does not significantly react with water to produce hydroxide (B78521) ions (OH⁻).

Predicted pH of an Aqueous Solution

Given that the pyridinium cation is a weak acid and the trifluoroacetate anion is a negligibly weak base, an aqueous solution of this compound will be acidic . The acidity is due to the hydrolysis of the pyridinium ion.

Quantitative Data on Acidity and Basicity

The acidity and basicity of the components of this compound can be quantified by their pKa values.

Table 2: pKa Values of Trifluoroacetic Acid and the Pyridinium Ion

| Compound | pKa Value | Temperature | Comments | References |

| Trifluoroacetic Acid (TFA) | 0.23 - 0.5 | 25 °C | A strong organic acid. | [15][16][17][18][19] |

| Pyridinium Ion | ~5.2 | 25 °C | The conjugate acid of pyridine. | [20][21] |

Experimental Protocol: Determination of pKa by NMR Titration

The pKa of the pyridinium ion can be experimentally determined using proton Nuclear Magnetic Resonance (¹H NMR) titration. This method relies on the principle that the chemical shift of the protons on the pyridine ring is dependent on the protonation state of the nitrogen atom.[22][23][24]

Materials and Equipment

-

This compound

-

Deuterium oxide (D₂O)

-

Deuterated hydrochloric acid (DCl) solution (e.g., 0.1 M)

-

Deuterated sodium hydroxide (NaOD) solution (e.g., 0.1 M)

-

NMR spectrometer

-

NMR tubes

-

pH meter calibrated for D₂O

-

Pipettes and glassware

Procedure

-

Sample Preparation: Prepare a stock solution of this compound in D₂O at a known concentration (e.g., 10-20 mM).

-

pH Adjustment: Aliquot the stock solution into several NMR tubes. Adjust the pD (the equivalent of pH in D₂O) of each sample to a different value spanning a range of approximately 4 pD units centered around the expected pKa (~5.2). Use small additions of DCl and NaOD solutions to adjust the pD.

-

pD Measurement: Measure the pD of each sample using a calibrated pH meter. Note that pH meter readings in D₂O should be corrected using the equation: pD = pH_reading + 0.4.

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Data Analysis:

-

Identify a proton on the pyridine ring whose chemical shift changes significantly with pD.

-

Plot the chemical shift (δ) of the chosen proton as a function of pD. This will generate a sigmoidal titration curve.

-

The pKa is the pD value at the inflection point of the sigmoidal curve. This can be determined graphically or by fitting the data to the Henderson-Hasselbalch equation.

-

Visualizations

The following diagrams illustrate the key chemical equilibrium and the experimental workflow for pKa determination.

Caption: Acid-base equilibrium of this compound in an aqueous solution.

Caption: Experimental workflow for pKa determination by ¹H NMR titration.

Conclusion

This compound is a salt of a weak base and a strong acid, which results in its aqueous solutions being acidic. This acidity is primarily due to the hydrolysis of the pyridinium cation, the conjugate acid of pyridine. The trifluoroacetate anion, being the conjugate base of a strong acid, is a very weak base and does not significantly contribute to the pH of the solution. The quantitative understanding of the acidity, represented by the pKa of the pyridinium ion, is essential for the precise control of reaction conditions and for predicting the behavior of this compound in various chemical and biological environments. The experimental protocol detailed herein provides a reliable method for the empirical determination of this important parameter.

References

- 1. chembk.com [chembk.com]

- 2. basicity of pyridine [quimicaorganica.org]

- 3. This compound | 464-05-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. guidechem.com [guidechem.com]

- 6. Pyridinium trifluoroacetate | C7H6F3NO2 | CID 309472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 三氟乙酸吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. pyridine TFA | C7H6F3NO2 | CID 9813011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lifechempharma.com [lifechempharma.com]

- 13. m.youtube.com [m.youtube.com]

- 14. aklectures.com [aklectures.com]

- 15. Trifluoroacetic acid CAS#: 76-05-1 [m.chemicalbook.com]

- 16. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]

- 17. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Common pKa Values for ACIDS & BASES used in HPLC and LC/MS Method Development [hplctips.blogspot.com]

- 20. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 21. ochemtutor.com [ochemtutor.com]

- 22. mdpi.com [mdpi.com]

- 23. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 24. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]

Theoretical Insights into Pyridine-Catalyzed Trifluoroacetylation: A Mechanistic Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide to the theoretical underpinnings of reaction mechanisms involving pyridine (B92270) and trifluoroacetic anhydride (B1165640). Drawing upon computational studies of analogous acylation reactions, this paper outlines the prevailing mechanistic pathways, presents relevant quantitative data, and offers detailed experimental and computational workflows.

Introduction

Pyridine and its derivatives are ubiquitous catalysts in organic synthesis, prized for their ability to accelerate acylation reactions. The reaction of an alcohol or amine with trifluoroacetic anhydride, facilitated by pyridine, is a cornerstone transformation for the introduction of the trifluoroacetyl group, a moiety of significant interest in medicinal chemistry and materials science due to its unique electronic properties. Understanding the underlying reaction mechanism at a molecular level is paramount for reaction optimization, catalyst design, and predicting outcomes.

This guide delves into the theoretical studies that illuminate the reaction pathway of pyridine-catalyzed acylation, with a specific focus on the formation of the key reactive intermediate. While direct computational studies on the pyridine-trifluoroacetate system are limited in publicly accessible literature, a wealth of theoretical and experimental data on the closely related pyridine-catalyzed acetylation with acetic anhydride provides a robust model for understanding the core mechanistic principles.

The Nucleophilic Catalysis Pathway: A Consensus Mechanism

Theoretical and experimental studies converge on a nucleophilic catalysis pathway as the dominant mechanism for pyridine-catalyzed acylation by anhydrides.[1][2] This mechanism can be dissected into two principal stages:

-

Formation of the N-acylpyridinium Intermediate: Pyridine, acting as a nucleophile, attacks one of the carbonyl carbons of the anhydride. This leads to the cleavage of the anhydride bond and the formation of a highly reactive N-acylpyridinium cation, along with the corresponding carboxylate anion. In the context of this guide's focus, this would be the N-trifluoroacetylpyridinium cation and the trifluoroacetate (B77799) anion. The formation of this intermediate is generally considered to be a rapid and reversible equilibrium.[3]

-

Nucleophilic Attack on the Intermediate: The substrate (e.g., an alcohol or amine) then attacks the electrophilic carbonyl carbon of the N-acylpyridinium intermediate. This step is typically the rate-determining step of the overall reaction. The subsequent departure of the pyridine catalyst regenerates it for the next catalytic cycle and yields the final trifluoroacetylated product.

A competing, but energetically less favorable, pathway is the general base catalysis mechanism, where pyridine would deprotonate the nucleophilic substrate, increasing its reactivity towards the anhydride. However, computational studies have shown that the reaction barrier for this pathway is significantly higher than that of the nucleophilic catalysis mechanism.[1]

Visualizing the Nucleophilic Catalysis Pathway

The following diagram illustrates the key steps in the nucleophilic catalysis pathway for the reaction of a generic alcohol (R-OH) with trifluoroacetic anhydride, catalyzed by pyridine.

Quantitative Insights from Theoretical Studies

Equation 1: Pyridine + Acetic Anhydride → N-Acetylpyridinium + Acetate (B1210297)

The stability of the N-acetylpyridinium cation is significantly influenced by the electronic nature of substituents on the pyridine ring. Electron-donating groups in the 4-position strongly stabilize the cation, thereby enhancing the catalytic activity of the pyridine derivative.[4]

| Catalyst (Pyridine Derivative) | Acetylation Energy (kJ/mol) |

| Pyridine | - |

| 4-(Dimethylamino)pyridine (DMAP) | -82.1 |

| 4-(Pyrrolidino)pyridine (PPY) | -93.1 |

| Quinoline | - |

| 4-Dimethylaminoquinoline | -61.5 |

Table 1: Calculated acetylation energies for the formation of N-acetylpyridinium cations from various pyridine derivatives and acetic anhydride. Data sourced from theoretical studies on related systems. A more negative value indicates greater stability of the resulting acylpyridinium cation.[4]

Experimental and Computational Workflow

The theoretical study of pyridine-catalyzed acylation reactions typically involves a synergistic approach combining computational modeling with experimental validation. The following workflow outlines the key steps in such an investigation.

Representative Experimental Protocol: O-Acetylation using Acetic Anhydride and Pyridine

The following protocol describes a general procedure for the O-acetylation of a compound containing hydroxyl groups, which is analogous to a trifluoroacetylation reaction.

Materials:

-

Substrate with hydroxyl group(s)

-

Acetic anhydride (Ac₂O)

-

Dry pyridine

-

Dry dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (EtOAc)

-

1 M HCl solution

-

Saturated aqueous NaHCO₃ solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Na₂SO₄ or MgSO₄

-

Methanol (MeOH)

-

Thin Layer Chromatography (TLC) plate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: Dissolve the starting material (1.0 equivalent) in dry pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).

-

Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the cooled solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by the addition of dry methanol.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene to remove residual pyridine.

-

Dilute the residue with CH₂Cl₂ or EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired acetylated product.

Conclusion

The theoretical investigation of pyridine-catalyzed trifluoroacetylation, informed by studies of analogous acylation reactions, strongly supports a nucleophilic catalysis mechanism. The formation of a highly reactive N-trifluoroacetylpyridinium intermediate is the central event in this pathway. Computational studies have quantified the stabilizing effects of substituents on the pyridine ring, providing a rational basis for catalyst design. The synergy between computational modeling and experimental validation is crucial for a comprehensive understanding of these reaction mechanisms, enabling the development of more efficient and selective trifluoroacetylation protocols for applications in research and industry.

References

- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organocatalytic Control over a Fuel‐Driven Transient‐Esterification Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

Pyridine Trifluoroacetate: A Technical Guide to its Discovery, History, and Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine (B92270) trifluoroacetate (B77799) (PTFA) has carved a niche in organic synthesis as a versatile and effective Brønsted acid catalyst. This technical guide provides a comprehensive overview of its discovery, history, and key applications, with a focus on its role in the Biginelli reaction and the Moffatt oxidation. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for researchers in organic chemistry and drug development.

Introduction

Pyridinium (B92312) trifluoroacetate, with the chemical formula C₇H₆F₃NO₂, is a salt formed from the strong acid, trifluoroacetic acid, and the weak base, pyridine. It is a white to off-white solid with a melting point of 83-86 °C and is soluble in water and various organic solvents.[1] Its utility in organic synthesis stems from its character as a mild and selective acidic catalyst, finding applications in a range of transformations including condensations, oxidations, and in the synthesis of complex molecules.

Discovery and History

While a definitive "discovery" paper for pyridine trifluoroacetate remains elusive in historical literature, its emergence as a significant reagent in organic chemistry can be traced back to the early 1960s. A pivotal moment in its history is its application as a catalyst in the Pfitzner-Moffatt oxidation , first reported by Klaus E. Pfitzner and John G. Moffatt in 1963.[2][3][4] Their work demonstrated the effectiveness of pyridinium salts of strong acids, including this compound, in facilitating the oxidation of alcohols to aldehydes and ketones under mild conditions.[2][4] This application marked one of the earliest and most influential uses of this compound, showcasing its potential as a valuable tool for synthetic chemists. Since then, its utility has expanded to other areas of organic synthesis, most notably in multicomponent reactions like the Biginelli reaction.

Synthesis of this compound

This compound can be readily synthesized in the laboratory. Two common methods are:

-

Direct reaction of pyridine and trifluoroacetic acid: This straightforward acid-base neutralization involves reacting trifluoroacetic acid with pyridine under suitable conditions to yield pyridinium trifluoroacetate.[1]

-

From pyridinium hydrochloride and trifluoroacetic anhydride (B1165640): A detailed protocol for this synthesis has been reported.[5] In this method, pyridinium hydrochloride reacts with trifluoroacetic anhydride in the presence of 2,2,2-trifluoroethanol (B45653). During the subsequent distillation, the in-situ formed trifluoroacetic acid reacts with pyridinium hydrochloride to produce pyridinium trifluoroacetate and hydrochloric acid.[5]

Detailed Experimental Protocol for Synthesis from Pyridinium Hydrochloride

A 250 ml three-necked flask equipped with a stirrer, a dry-ice condenser, and a dropping funnel is charged with 23.11 g (0.2 mole) of pyridinium hydrochloride and 20.0 g (0.2 mole) of 2,2,2-trifluoroethanol.[5] Subsequently, at an internal reaction temperature of 52° to 55° C, 42.01 g (0.2 mole) of trifluoroacetic anhydride are added dropwise over a period of 3 hours.[5] The resulting reaction mixture can be used directly as a catalyst solution, or the 2,2,2-trifluoroethanol can be distilled off. During the distillation, the trifluoroacetic acid formed in the reaction reacts with the pyridinium hydrochloride in the distillation flask to yield pyridinium trifluoroacetate and HCl.[5]

Applications in Organic Synthesis

This compound has proven to be a valuable catalyst in several important organic transformations. Its mild acidity and solubility profile make it an attractive choice for reactions requiring proton catalysis without harsh conditions.

The Biginelli Reaction

A significant application of this compound is as a catalyst in the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones. These products are of considerable interest due to their wide range of pharmacological activities. Pyridinium trifluoroacetate serves as an efficient and economical Brønsted acid catalyst for this transformation, often in conjunction with microwave irradiation to reduce reaction times.[6]

The following table summarizes the results obtained by Raju et al. for the synthesis of various dihydropyrimidines using this compound as a catalyst under microwave irradiation.[6]

| Compound | R | R' | X | Time (min) | Yield (%) | Mp (°C) |

| 5a | phenyl | CH₃ | O | 10 | 98 | 201-203 |

| 5b | Phenyl | CH₃ | S | 15 | 83 | 207-208 |

| 5c | Phenyl | H | O | 14 | 96 | 190-191 |

| 5d | 3-Methoxy phenyl | CH₃ | O | 38 | 90 | 220-222 |

| 5e | 4-Chloro phenyl | H | S | 15 | 97 | 138-139 |

| 5f | 2-hydroxy-5-t-butyl phenyl | CH₃ | O | 35 | 70 | 222-225 |

| 5g | 3,5-Bis trifluoromethyl phenyl | CH₃ | O | 40 | 65 | 209-210 |

| 5h | 2-Thienyl | CH₃ | O | 28 | 75 | 204-205 |

| 5i | 2-Imidazolyl | CH₃ | O | 30 | 70 | 249-251 |

| 5j | 2-Pyridyl | CH₃ | O | 32 | 84 | 180-182 |

| 5k | 2-Thiazolyl | CH₃ | O | 38 | 60 | 211-213 |

| Data sourced from Raju, C., et al. (2012).[6] |

A mixture of an aldehyde (1 mmol), a β-diketo ester (1 mmol), urea or thiourea (B124793) (1.5 mmol), and a catalytic amount of this compound is subjected to microwave irradiation.[6] After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature. The solid product is then filtered, washed with cold water, and recrystallized from ethanol (B145695) or ethyl acetate (B1210297) to afford the pure dihydropyrimidinone or -thione.[6]

The reaction is believed to proceed through an acid-catalyzed mechanism where this compound acts as a proton donor.

The Moffatt Oxidation

The Pfitzner-Moffatt oxidation is a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a mild acid catalyst such as this compound.[2][4]

In a typical procedure, the alcohol is dissolved in a mixture of DMSO and an inert solvent like benzene (B151609) or toluene. To this solution, dicyclohexylcarbodiimide (DCC) and a catalytic amount of this compound are added. The reaction is typically stirred at room temperature until the starting material is consumed. The workup involves filtering off the precipitated dicyclohexylurea and separating the product from the remaining reagents.

The mechanism involves the activation of DMSO by DCC in the presence of the acid catalyst to form a reactive sulfonium (B1226848) species. The alcohol then attacks this species, leading to the formation of an alkoxysulfonium salt, which subsequently undergoes an intramolecular proton transfer and elimination to yield the carbonyl compound, dimethyl sulfide, and dicyclohexylurea.

Other Applications

This compound has also found utility in other areas of organic synthesis, including:

-

Peptide Synthesis: While less common than other activators, pyridinium salts have been explored in peptide synthesis. The trifluoroacetate counterion can play a role in the solubility and reactivity of intermediates.

-

Esterification Reactions: As a mild acid catalyst, it can promote the esterification of carboxylic acids with alcohols.

Conclusion

This compound has established itself as a valuable and versatile reagent in the organic chemist's toolbox. Its history is notably marked by its crucial role in the development of the Moffatt oxidation in the 1960s. Its application as a mild and efficient Brønsted acid catalyst continues to be relevant, particularly in multicomponent reactions such as the Biginelli synthesis of dihydropyrimidinones. The straightforward synthesis, coupled with its effectiveness under relatively mild conditions, ensures that this compound will remain a reagent of interest for the foreseeable future in both academic research and industrial applications, particularly in the synthesis of pharmaceutically relevant compounds.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Pfitzner–Moffatt oxidation - Wikipedia [en.wikipedia.org]

- 3. Pfitzner-Moffatt Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Pfitzner-Moffatt Oxidation [drugfuture.com]

- 5. Synthesis routes of pyridine TFA [benchchem.com]

- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols for Pyridine Trifluoroacetate as a Catalyst in the Biginelli Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing pyridine (B92270) trifluoroacetate (B77799) as an efficient catalyst in the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives. DHPMs are a class of compounds with significant therapeutic potential, exhibiting a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, and antihypertensive properties.[1] The use of pyridine trifluoroacetate offers a simple, economical, and effective method for the synthesis of these valuable scaffolds.

Introduction to the Biginelli Reaction

The Biginelli reaction is a one-pot three-component condensation reaction involving an aldehyde, a β-ketoester (or other 1,3-dicarbonyl compound), and urea (B33335) or thiourea.[2][3] This reaction, first reported by Pietro Biginelli in 1891, provides a straightforward route to functionalized dihydropyrimidines.[2][3] The reaction is typically acid-catalyzed, and various Brønsted and Lewis acids have been employed to improve yields and reaction conditions.[2] Pyridinium (B92312) trifluoroacetate has emerged as a favorable catalyst due to its efficiency and mild reaction conditions.

Catalytic Role of this compound

This compound acts as a Brønsted acid catalyst in the Biginelli reaction. The pyridinium ion donates a proton, which activates the aldehyde carbonyl group, making it more susceptible to nucleophilic attack by urea. This initial step is believed to be crucial in the reaction mechanism. The trifluoroacetate anion is a non-coordinating counter-ion that does not interfere with the reaction. The catalytic cycle is completed by the regeneration of the pyridinium ion.

The proposed mechanism involves the formation of an N-acyliminium ion intermediate from the condensation of the aldehyde and urea. This intermediate then reacts with the enol form of the β-ketoester. Subsequent cyclization and dehydration lead to the final dihydropyrimidinone product.

Caption: General experimental workflow for the this compound-catalyzed Biginelli reaction.

Experimental Protocols

The following protocols are generalized from reported procedures for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using a trifluoroacetate-based pyridinium catalyst under microwave irradiation.[1]

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or Thiourea (1.2 mmol)

-

Pyridinium trifluoroacetate (catalytic amount, e.g., 10 mol%)

-

Ethanol (B145695) (optional, as solvent)

Equipment:

-

Microwave reactor

-

Round-bottom flask

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) apparatus

-

Filtration apparatus

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Protocol 1: Microwave-Assisted Synthesis

-

In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and pyridinium trifluoroacetate (0.1 mmol).

-

If a solvent is used, add a minimal amount of ethanol (e.g., 2-3 mL). Solvent-free conditions are often also effective.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a suitable temperature (e.g., 90°C) for a specified time (typically 5-40 minutes).[1]

-

Monitor the reaction progress by TLC.

-

After completion, allow the reaction mixture to cool to room temperature.

-

If a solid precipitate forms, collect the product by filtration.

-

Wash the solid with cold water or ethanol to remove any unreacted starting materials and catalyst.

-

Dry the product under vacuum.

-

If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterize the final product by spectroscopic methods (NMR, IR, Mass Spectrometry) and melting point determination.

Protocol 2: Conventional Heating

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and pyridinium trifluoroacetate (0.1 mmol) in a suitable solvent (e.g., ethanol).

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by TLC. Reaction times are typically longer than with microwave irradiation (e.g., 2-6 hours).

-

Follow steps 6-11 from Protocol 1 for work-up, purification, and characterization.

Data Presentation: Reaction of Various Aldehydes

The following table summarizes the results for the synthesis of various 3,4-dihydropyrimidin-2(1H)-ones using a pyridinium trifluoroacetate-related catalyst system, demonstrating the scope of the reaction with different aromatic and heteroaromatic aldehydes. The data is indicative of the high efficiency of this catalytic system.

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 40 | 95 |

| 2 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 40 | 92 |

| 3 | 4-Methylbenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one | 40 | 96 |

| 4 | 4-Methoxybenzaldehyde | 5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 40 | 94 |

| 5 | 3-Nitrobenzaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | 40 | 89 |

| 6 | 2-Chlorobenzaldehyde | 4-(2-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 40 | 85 |

| 7 | 2-Furylaldehyde | 5-Ethoxycarbonyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 40 | 82 |

| 8 | 2-Thienylaldehyde | 5-Ethoxycarbonyl-6-methyl-4-(thiophen-2-yl)-3,4-dihydropyrimidin-2(1H)-one | 40 | 84 |

Data adapted from studies on pyridinium triflate, a closely related catalyst, under microwave conditions.[1]

Caption: Proposed catalytic mechanism for the Biginelli reaction using this compound.

Advantages of this compound in the Biginelli Reaction

-

High Yields: The use of this compound generally leads to good to excellent yields of the desired dihydropyrimidinone products.[1]

-

Mild Reaction Conditions: The reaction can be carried out under relatively mild conditions, avoiding the need for harsh acids or high temperatures in many cases.

-

Short Reaction Times: Especially when combined with microwave irradiation, reaction times can be significantly reduced, often to a matter of minutes.[1]

-

Economic and Accessible: Pyridine and trifluoroacetic acid are readily available and relatively inexpensive starting materials for the catalyst preparation.

-

Versatility: The catalyst is effective for a wide range of substituted aromatic, aliphatic, and heteroaromatic aldehydes.[1]

Troubleshooting

-

Low Yields:

-

Ensure the purity of reactants and catalyst.